4-BROMO-N-{[4-(4-METHOXYPHENYL)OXAN-4-YL]METHYL}BENZAMIDE
CAS No.:
Cat. No.: VC8594451
Molecular Formula: C20H22BrNO3
Molecular Weight: 404.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H22BrNO3 |
|---|---|
| Molecular Weight | 404.3 g/mol |
| IUPAC Name | 4-bromo-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]benzamide |
| Standard InChI | InChI=1S/C20H22BrNO3/c1-24-18-8-4-16(5-9-18)20(10-12-25-13-11-20)14-22-19(23)15-2-6-17(21)7-3-15/h2-9H,10-14H2,1H3,(H,22,23) |
| Standard InChI Key | UMVCZMDFRFLODT-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)C3=CC=C(C=C3)Br |
| Canonical SMILES | COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)C3=CC=C(C=C3)Br |
Introduction
4-Bromo-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}benzamide is a complex organic compound that incorporates a benzamide core with a bromine substituent and a tetrahydro-2H-pyran (oxan) moiety linked to a 4-methoxyphenyl group. This compound is of interest in medicinal chemistry due to its potential biological activities and structural features that could be exploited for therapeutic applications.
Synthesis
The synthesis of 4-Bromo-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}benzamide typically involves multi-step organic synthesis techniques. It may start with the preparation of the oxan moiety, followed by its coupling to a benzamide precursor. The introduction of the bromine atom can be achieved through electrophilic aromatic substitution reactions.
Biological Activities and Potential Applications
Compounds with similar structures to 4-Bromo-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}benzamide have shown a range of biological activities, including antimicrobial and anticancer properties. The benzamide core is known for its ability to interact with various biological targets, which could make this compound a candidate for further pharmacological investigation.
| Biological Activity | Potential Application |
|---|---|
| Antimicrobial Activity | Treatment of bacterial infections |
| Anticancer Activity | Cancer therapy |
| Anti-inflammatory Activity | Treatment of inflammatory diseases |
Comparison with Similar Compounds
2-Chloro-4-[(4-methoxybenzoyl)amino]-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]benzamide is a related compound that shares some structural features but differs in the substituents on the benzamide core . This comparison highlights the importance of substituent effects on biological activity and chemical reactivity.
| Compound | Structural Features | Unique Aspects |
|---|---|---|
| 4-Bromo-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}benzamide | Bromo, Methoxyphenyl, Oxan | Potential for diverse biological activities |
| 2-Chloro-4-[(4-methoxybenzoyl)amino]-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]benzamide | Chloro, Methoxybenzoyl, Oxan | Different reactivity and solubility profile |
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